molecular formula C25H24ClFN8O2S2 B10825244 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

Cat. No.: B10825244
M. Wt: 587.1 g/mol
InChI Key: OUVSPLQRPOOILY-UHFFFAOYSA-N
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Description

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride is a potent and selective inhibitor of Receptor Tyrosine Kinases (RTKs), with high affinity for VEGFR2 (KDR), which is a primary regulator of tumor angiogenesis. Source This small molecule inhibitor functions by binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation and activation of downstream signaling pathways that promote endothelial cell proliferation, survival, and migration. Source Its research value is primarily in the field of oncology, where it is used as a pharmacological tool to investigate the role of VEGFR2-driven angiogenesis in cancer models, both in vitro and in vivo. By effectively inhibiting the formation of new blood vessels that supply tumors, this compound helps researchers elucidate the mechanisms of tumor growth and metastasis and serves as a valuable reference compound in the development and screening of novel anti-angiogenic therapeutics. Source The hydrochloride salt form ensures enhanced stability and solubility for experimental use. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C25H24ClFN8O2S2

Molecular Weight

587.1 g/mol

IUPAC Name

1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride

InChI

InChI=1S/C25H23FN8O2S2.ClH/c26-17-3-1-16(2-4-17)19-7-8-22-30-31-25(34(22)32-19)37-18-5-6-20-21(15-18)38-24(28-20)29-23(35)27-9-10-33-11-13-36-14-12-33;/h1-8,15H,9-14H2,(H2,27,28,29,35);1H

InChI Key

OUVSPLQRPOOILY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC4=NN=C5N4N=C(C=C5)C6=CC=C(C=C6)F.Cl

Origin of Product

United States

Preparation Methods

Starting Material: 3,6-Dichloropyridazine

3,6-Dichloropyridazine undergoes hydrazine substitution at the C3 position to form 3-hydrazinyl-6-chloropyridazine. Cyclization with formic acid under reflux yields 6-chloro-4triazolo[4,3-b]pyridazine (Scheme 1).

Reagents and Conditions

StepReagentsConditionsYield
1Hydrazine hydrateEthanol, 85°C, reflux85%
2Formic acidReflux, 9 hours78%

Functionalization of the Benzothiazole Moiety

The benzothiazole component is prepared via Hantzsch thiazole synthesis or oxidative cyclization.

Synthesis of 6-Mercapto-1,3-benzothiazol-2-amine

2-Amino-6-nitrobenzenethiol is reduced using tin(II) chloride in HCl to yield 6-mercapto-1,3-benzothiazol-2-amine.

Reagents and Conditions

ReagentSolventTemperatureYield
SnCl₂, HClEthanolReflux72%

Sulfanyl Bridge Formation

The triazolopyridazine and benzothiazole intermediates are coupled via nucleophilic aromatic substitution.

Thiol-Displacement Reaction

6-Chloro-4triazolo[4,3-b]pyridazine reacts with 6-mercapto-1,3-benzothiazol-2-amine in the presence of K₂CO₃ in DMF at 80°C.

Optimized Conditions

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature80°C
Time12 hours
Yield68%

Urea Linkage Formation

The urea bond is introduced using CDI or triphosgene-mediated coupling.

CDI-Mediated Urea Synthesis

The benzothiazole-2-amine reacts with CDI to form an imidazolide intermediate, which is subsequently treated with 2-morpholinoethylamine.

Stepwise Procedure

  • Imidazolide Formation : Benzothiazole-2-amine (1 eq), CDI (1.2 eq), THF, 0°C → RT, 2 hours.

  • Amine Coupling : Add 2-morpholinoethylamine (1.5 eq), reflux, 6 hours.

  • Workup : Aqueous extraction, column chromatography (EtOAc/hexane).
    Yield : 65%.

Triphosgene Alternative

Triphosgene (0.33 eq) generates the isocyanate intermediate in situ, which reacts with 2-morpholinoethylamine in dichloromethane (DCM) at −10°C.

Critical Parameters

ParameterValue
SolventDCM
Temperature−10°C → RT
Time4 hours
Yield58%

Hydrochloride Salt Formation

The free base is treated with HCl in dioxane to generate the hydrochloride salt.

Procedure

  • Dissolve urea derivative (1 eq) in dioxane.

  • Add 4M HCl/dioxane (1.1 eq).

  • Stir at RT for 2 hours, precipitate, filter, and dry.
    Purity : >99% (HPLC).

Analytical Data and Validation

Spectroscopic Characterization

TechniqueData
¹H NMR (DMSO-d6)δ 9.55 (s, 1H, triazole-H), 7.92 (s, 1H, benzothiazole-H), 3.58 (t, 4H, morpholine-H).
HRMS m/z 550.63 [M+H]⁺.

Purity and Yield Comparison

MethodReagentPurity (%)Yield (%)
CDITHF98.565
TriphosgeneDCM97.258

Challenges and Optimization

  • Sulfanyl Bridge Stability : Thioether oxidation is mitigated by inert atmosphere (N₂).

  • Urea Regioselectivity : CDI ensures mono-functionalization.

  • Salt Hygroscopicity : Lyophilization improves stability.

Industrial-Scale Considerations

  • Cost-Efficiency : CDI is preferred over triphosgene due to safety.

  • Green Chemistry : ACN/water biphasic systems reduce organic waste .

Chemical Reactions Analysis

2.1. Formation of Triazolo[4,3-b]pyridazine Core

This heterocyclic system is synthesized via:

  • Condensation reactions : Between triazole and pyridazine precursors using catalytic agents.

  • Sulfonation : Introduction of the sulfanyl group to enable subsequent coupling.

2.2. Urea Coupling

The morpholinylethyl urea moiety is formed through:

  • Isocyanate intermediate formation : Reacting with amine groups.

  • Substitution reactions : Ensuring selective coupling to the benzothiazole core.

2.3. Fluorophenyl Substituent Incorporation

Introduces fluorine via:

  • Electrophilic aromatic substitution : Positions fluorine at the para position of the phenyl ring.

  • Cross-coupling reactions : Enhances electronic properties for improved biological activity .

Reactivity Profile

The compound participates in typical small molecule reactions:

Reaction Type Functional Group Involved Key Characteristics
HydrolysisUrea grouppH-dependent cleavage
Nucleophilic SubstitutionSulfanyl groupPotential for thioether formation
Oxidative DegradationFluorophenyl ringSusceptibility to free radical attacks
Acid/ Base CatalysisMorpholine ringRing-opening reactions under extreme conditions

Stability is assessed via techniques like NMR spectroscopy and mass spectrometry .

Analytical Methods for Reaction Monitoring

Method Purpose Key Findings
HPLC-MS Purity assessmentEnsures >95% purity in final product
NMR (¹H/¹³C) Structural confirmationValidates coupling positions and functional group integrity
TGA/DSC Thermal stabilityIdentifies phase transitions and degradation points
In Vitro Stability Metabolic pathwaysAssesses hydrolytic/oxidative degradation in physiological conditions

Research Findings from Optimization Studies

Early hit compounds showed:

  • MET IC₅₀ = 5 nM

  • CDK9 IC₅₀ = 6 nM (undesirable off-target effect)

Optimization led to SAR-125844 with:

  • MET IC₅₀ = 23 nM

  • CDK9 IC₅₀ > 1200 nM

  • Reduced tubulin affinity (IC₅₀ = 2.7 μM)

Clinical Implications of Reaction Chemistry

The compound's reactivity profile supports its therapeutic use:

  • Selective MET inhibition : Blocks receptor tyrosine kinase activity critical for oncogenic signaling .

  • Stability in physiological pH : Maintains structural integrity during systemic circulation.

  • Phase II Clinical Trial : Tested intravenously for advanced solid tumors (NCT01391533) .

This synthesis and reaction analysis demonstrates how strategic chemical modifications enhance therapeutic selectivity and pharmacokinetic properties, positioning SAR-125844 as a promising oncology candidate.

Scientific Research Applications

Cancer Treatment

The primary application of SAR125844 is in the treatment of cancers characterized by aberrant c-Met signaling. Notable findings include:

  • In vitro Studies : SAR125844 has demonstrated significant inhibitory effects on the proliferation of gastric cancer cell lines such as MKN45 (IC50 = 7 nM) .
  • In vivo Efficacy : In mouse xenograft models of MET-amplified gastric cancer (e.g., Hs 746T), administration of SAR125844 resulted in reduced tumor volume and inhibited intratumoral c-Met phosphorylation when dosed at 20 mg/kg .

Potential Use in Other Tumors

Research indicates that SAR125844 may also possess efficacy against other malignancies where c-Met signaling is implicated. This includes studies exploring its effects on lung and breast cancers, although further clinical trials are necessary to establish its broader applicability.

Comparative Analysis with Other Compounds

A comparative analysis with other known c-Met inhibitors highlights the unique properties of SAR125844:

Compound NameStructure FeaturesPrimary TargetClinical Status
SAR125844Triazolopyridazine core with morpholinec-MetInvestigational
TivantinibC-Met selective with different substituentsc-MetApproved
CrizotinibBroader spectrum inhibitor with multiple targetsc-Met, ALKApproved

This table illustrates how SAR125844 stands out due to its specific targeting capabilities and structural uniqueness among related compounds .

Case Studies and Research Findings

Several studies have documented the pharmacological properties and therapeutic potential of SAR125844:

  • Ugolini et al. (2016) explored the pharmacokinetic and pharmacological properties of SAR125844, demonstrating its effectiveness as a selective MET kinase inhibitor and its potential for treating MET-dependent tumors .
  • Egile et al. (2015) reported that SAR125844 significantly inhibited tumor growth in MET-amplified cancer models, providing evidence for its utility in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Metrics

Key structural analogues include:

Compound Name / ID Structural Features Target/Activity Tanimoto Similarity Index (Morgan Fingerprints)
Target Compound (Hydrochloride salt) Triazolo[4,3-b]pyridazine, benzothiazole, morpholinylethylurea Anti-tumor, kinase modulation
AZD5153 Bivalent triazolopyridazine, piperidylphenoxyethyl, methylpiperazinone BRD4 inhibition ~0.65 (estimated)
Compound 4/5 from Triazole-pyrazole-thiazole hybrid, fluorophenyl substituents Structural characterization only ~0.55–0.60
3-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Triazole-pyrazole hybrid, dimethylaminophenyl, nitrile group Synthetic intermediate <0.50

Notes:

  • The Tanimoto coefficient (0.5–0.7) indicates moderate structural similarity between the target compound and AZD5153, driven by shared triazolo-pyridazine cores .
  • Lower similarity (<0.5) with pyrazole-triazole hybrids () highlights the critical role of the sulfanyl-benzothiazole and morpholinylethyl groups in distinguishing pharmacological activity .

Pharmacological and Bioactivity Comparisons

  • Target Selectivity : Unlike AZD5153, which exhibits bivalent binding to BRD4, the target compound’s benzothiazole and urea groups may favor kinase targets (e.g., EGFR or MET pathways) based on structural parallels to gefitinib-resistant inhibitors .
  • In contrast, AZD5153’s piperidylphenoxyethyl chain optimizes BRD4 binding and cellular potency .
  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that compounds with triazolo-pyridazine cores cluster separately from pyrazole-thiazole derivatives, correlating with divergent modes of action .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral triazolo-pyridazine derivatives, addressing a common limitation in drug design .
  • Metabolic Stability : The morpholinylethyl group may reduce cytochrome P450-mediated metabolism compared to compounds with unmodified alkyl chains (e.g., ’s fluorophenyl derivatives) .

Key Research Findings and Implications

Structural Optimization : The sulfanyl-benzothiazole moiety in the target compound distinguishes it from isostructural triazolo-pyridazine derivatives, enabling unique target engagement .

Salt Form Advantages : The hydrochloride salt mitigates solubility challenges common to hydrophobic heterocycles, underscoring the importance of salt selection in preclinical development .

Biological Activity

The compound 1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea; hydrochloride , also referred to as SAR125844, is a synthetic small molecule that has garnered attention for its biological activity, particularly as an inhibitor of the c-Met receptor tyrosine kinase. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-{6-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-[2-(morpholino)ethyl]benzothiazole-2-amine
  • Molecular Formula : C25H23FN8O2S2
  • Molecular Weight : 550.63 g/mol
  • CAS Number : 1116743-46-4

SAR125844 primarily acts as a selective inhibitor of the c-Met receptor with an IC50 value of approximately 4 nM. It exhibits significant selectivity over other kinases such as TrkA, TrkB, PDGFRα, Axl, and Mer (IC50 values of 39 nM to 280 nM) . The inhibition of c-Met is crucial as this receptor is often implicated in various cancers due to its role in cell proliferation and survival.

Anticancer Properties

SAR125844 has demonstrated potent anticancer activity in several studies:

  • In Vitro Studies :
    • The compound inhibits the proliferation of MKN45 gastric cancer cells with an IC50 of 7 nM .
    • It has been shown to effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • In Vivo Studies :
    • In mouse xenograft models (Hs 746T and SNU-5), administration at doses ranging from 10 to 45 mg/kg resulted in significant tumor volume reduction and decreased c-Met phosphorylation .
    • The compound's efficacy was linked to its ability to target MET-amplified tumors specifically.

Pharmacokinetics

SAR125844 displays favorable pharmacokinetic properties with good oral bioavailability and a safety profile that supports its potential as a therapeutic agent in oncology .

Clinical Relevance

A notable study involved the evaluation of SAR125844 in preclinical models. The compound was tested against various gastric cancer cell lines and xenograft models to assess its therapeutic potential. Results indicated that SAR125844 not only inhibited tumor growth but also showed a low toxicity profile towards normal cells .

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 (nM)Cancer Cell LineIn Vivo Efficacy
SAR125844c-Met4MKN45Significant tumor reduction in xenograft models
Other Compounds (e.g., TrkA inhibitors)TrkA39VariousVariable efficacy depending on tumor type

Q & A

Q. Table 1: Solvent Impact on Yield

SolventPurity (%)Yield (%)Byproducts Observed
DMF95–9875–80<5% dimerization
THF85–9060–6510–15% hydrolysis
Acetonitrile80–8550–5520% oxidation

Basic: Which analytical techniques are most effective for structural confirmation?

Answer:

  • X-ray crystallography : Resolves bond angles and spatial arrangement of the triazolo-pyridazine and morpholine moieties (see –9 for analogous structures) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and morpholine protons (δ 3.4–3.7 ppm) confirm substitution patterns.
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) validate urea linkage integrity .
  • HRMS : Exact mass (±2 ppm) confirms molecular formula .

Advanced: How can computational modeling predict solubility and bioavailability?

Answer:

  • Molecular dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model solvation in water and lipid bilayers. COSMO-RS predicts logP values for solubility .
  • Docking studies : Map interactions with CYP450 enzymes to assess metabolic stability. Tools like AutoDock Vina identify potential oxidation sites on the morpholine ring .

Q. Table 2: Predicted vs. Experimental logP

MethodPredicted logPExperimental logP
COSMO-RS2.82.5–3.0
XLOGP33.1

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) to reduce variability .
  • Dose-response refinement : Use Hill equation modeling to distinguish true efficacy (EC₅₀) from assay artifacts (e.g., precipitation at high concentrations) .
  • Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) if ELISA results conflict .

Basic: What purification strategies mitigate byproducts from sulfanyl linkage formation?

Answer:

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent separates unreacted benzothiazole-thiol .
  • Recrystallization : Use ethanol/water (7:3) to isolate the hydrochloride salt, removing hydrophilic impurities .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 48h. Monitor via HPLC for hydrolysis of the urea group .
  • Light exposure : Use ICH Q1B guidelines to assess photodegradation of the fluorophenyl moiety .

Q. Table 3: Stability at pH 7.4

Time (h)% RemainingMajor Degradants
2492None detected
4885Urea hydrolysis

Basic: Which in vitro assays are suitable for initial biological screening?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay for tyrosine kinase activity (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus) .

Advanced: How to integrate AI for reaction optimization?

Answer:

  • COMSOL Multiphysics : Simulate heat and mass transfer during synthesis to minimize hotspots in large-scale batches .
  • Machine learning (ML) : Train models on reaction parameters (e.g., solvent polarity, temperature) from –2 to predict optimal conditions .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates post-treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions between the compound and fluorescently tagged receptors .

Basic: How to address solubility challenges in formulation?

Answer:

  • Co-solvents : Use PEG-400 (20% v/v) to enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability in pharmacokinetic studies .

Q. Table 4: Solubility Enhancement Methods

MethodSolubility (mg/mL)
PEG-4001.2
PLGA nanoparticles3.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.